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Compound Name: 2-Amino-5-chloroisonicotinonitrile

Cat. No.: B1380441 Get Quote

Introduction: The Strategic Value of Substituted
Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of

FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts

favorable pharmacokinetic properties, including aqueous solubility. The introduction of

substituents allows for the fine-tuning of a molecule's steric, electronic, and lipophilic profile to

optimize target engagement and ADME (absorption, distribution, metabolism, and excretion)

characteristics.

Among substituted pyridines, 2-aminopyridines are of particular importance. The amino group

serves as a key synthetic handle for building larger, more complex structures, such as fused

ring systems or libraries of substituted analogues via N-acylation, N-alkylation, or diazotization

reactions. When combined with a nitrile group, as in the isonicotinonitrile framework, the

synthetic versatility is further enhanced. The nitrile can be hydrolyzed to a carboxylic acid or an

amide, reduced to an amine, or used to form various heterocycles like tetrazoles. The presence

of a chlorine atom on the ring further modulates the electronic character of the pyridine system

and provides an additional site for modification through cross-coupling reactions. 2-Amino-5-
chloroisonicotinonitrile (Figure 1) strategically combines these three functionalities,

positioning it as a high-value intermediate for drug discovery programs.

Figure 1. Chemical Structure of 2-Amino-5-chloroisonicotinonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1380441?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.benchchem.com/product/b1380441?utm_src=pdf-body
https://www.benchchem.com/product/b1380441?utm_src=pdf-body
https://www.benchchem.com/product/b1380441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical and Spectroscopic Profile
A summary of the key physicochemical properties for 2-Amino-5-chloroisonicotinonitrile is

presented in Table 1. This data is essential for laboratory handling, reaction setup, and

analytical method development.

Table 1: Physicochemical Properties of 2-Amino-5-chloroisonicotinonitrile

Property Value Reference(s)

CAS Number 1393106-21-2 [2][3]

Molecular Formula C₆H₄ClN₃ [3]

Molecular Weight 153.57 g/mol [3]

IUPAC Name
2-amino-5-

chloroisonicotinonitrile
[4]

Synonyms
2-amino-5-chloropyridine-4-

carbonitrile
[4]

Appearance Solid (Typical) [5]

Purity ≥95% (Commercially Available) [3][4]

Storage

Inert atmosphere, room

temperature, keep in dark

place

[6]

Spectroscopic Characterization
While specific spectra are dependent on the acquisition conditions, the expected spectroscopic

signatures are as follows:

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic

region, corresponding to the two protons on the pyridine ring. The proton at C3 (adjacent to

the amino group) and the proton at C6 would appear as singlets (or narrow doublets due to

meta-coupling, though often unresolved). The chemical shifts would be influenced by the

opposing electronic effects of the electron-donating amino group and the electron-
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withdrawing nitrile and chloro groups. A broad signal corresponding to the -NH₂ protons

would also be present.

¹³C NMR: The carbon NMR spectrum should display six distinct signals for each of the

unique carbon atoms in the molecule, including the nitrile carbon (C≡N) typically found

around 115-120 ppm.

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a sharp, strong

absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch, and a pair of N-H

stretching bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate

3:1 ratio), appearing at m/z 153 and 155.

Historical Context and Emergence
The precise first synthesis of 2-Amino-5-chloroisonicotinonitrile is not prominently

documented in seminal historical literature. Its emergence is more closely tied to the modern

era of synthetic chemistry, driven by the demand for novel, functionalized heterocyclic building

blocks for combinatorial chemistry and targeted drug discovery.

However, the history of its structural isomers and related precursors is well-established. The

synthesis of the isomeric 2-amino-5-chloropyridine was first reported by Tschischibabin in 1928

via the chlorination of 2-aminopyridine.[7] Subsequent decades saw significant efforts to

improve the selectivity and yield of this reaction, as direct chlorination often led to mixtures of

mono- and di-chlorinated products.[7] Patented processes from the 1970s demonstrated that

conducting the chlorination in a strongly acidic medium (Hammett acidity function < -3.5) could

protonate the 2-aminopyridine, deactivating the ring towards over-chlorination and selectively

yielding the 5-chloro isomer.[7] This fundamental work laid the chemical groundwork for the

controlled synthesis of chloro-aminopyridines, the foundational scaffold of the target molecule.

Synthesis and Mechanistic Insights
While multiple synthetic routes can be envisioned, a practical and robust pathway can be

proposed based on established transformations of pyridine derivatives.
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Retrosynthetic Analysis
A logical retrosynthetic analysis (Figure 2) suggests that 2-Amino-5-chloroisonicotinonitrile
can be derived from 2-amino-5-chloroisonicotinamide. This amide precursor could be formed

from the corresponding ester or acid chloride, which in turn originates from 2-amino-5-

chloroisonicotinic acid. The key chloro- and amino-substituted pyridine ring can be traced back

to a more readily available starting material like 2-aminoisonicotinic acid.

2-Amino-5-chloroisonicotinonitrile2-Amino-5-chloroisonicotinamide Dehydration2-Amino-5-chloroisonicotinic Acid Amide Formation2-Aminoisonicotinic Acid Chlorination

Click to download full resolution via product page

Figure 2. Retrosynthetic analysis of 2-Amino-5-chloroisonicotinonitrile.

Proposed Synthetic Protocol and Workflow
The following multi-step protocol outlines a feasible laboratory-scale synthesis. The causality

behind each step is explained to provide field-proven insight.
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Step 1: Selective Chlorination

Step 2: Amide Formation

Step 3: Dehydration to Nitrile

2-Aminoisonicotinic Acid

+ SO₂Cl₂ or NCS
in strong acid

2-Amino-5-chloroisonicotinic Acid

+ 1. SOCl₂
+ 2. NH₄OH

2-Amino-5-chloroisonicotinamide

+ P₂O₅ or POCl₃
(Dehydrating Agent)

2-Amino-5-chloroisonicotinonitrile

Click to download full resolution via product page

Figure 3. Proposed synthetic workflow for 2-Amino-5-chloroisonicotinonitrile.

Protocol Details:
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Step 1: Synthesis of 2-Amino-5-chloroisonicotinic Acid

Rationale: The C5 position of the 2-aminopyridine ring is electronically enriched and

sterically accessible, making it the preferred site for electrophilic substitution. Using a strong

acid medium protonates the ring nitrogen, which deactivates the ring slightly but prevents

side reactions and directs chlorination to the 5-position.[7]

Procedure:

Suspend 2-aminoisonicotinic acid (1.0 eq) in a suitable strong acid solvent (e.g.,

concentrated sulfuric acid or acetic acid).

Cool the mixture to 0-5 °C in an ice bath.

Slowly add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride

(SO₂Cl₂) (1.05-1.1 eq) portion-wise, maintaining the temperature below 10 °C.

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-

MS until the starting material is consumed.

Carefully quench the reaction by pouring it onto crushed ice.

Adjust the pH to ~3-4 with a saturated aqueous solution of sodium hydroxide or sodium

carbonate to precipitate the product.

Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-

chloroisonicotinic acid.

Step 2: Synthesis of 2-Amino-5-chloroisonicotinamide

Rationale: Conversion of the carboxylic acid to the primary amide is a necessary

intermediate step for dehydration to the nitrile. A two-step, one-pot procedure via an acid

chloride intermediate is highly efficient. Thionyl chloride (SOCl₂) is an excellent choice as it

produces gaseous byproducts (SO₂ and HCl) that are easily removed.

Procedure:
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Suspend 2-amino-5-chloroisonicotinic acid (1.0 eq) in an excess of thionyl chloride

containing a catalytic amount of DMF.

Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the acid chloride is

formed.

Cool the reaction to room temperature and remove the excess thionyl chloride under

reduced pressure.

Carefully add the crude acid chloride residue to a cooled (0 °C) concentrated solution of

aqueous ammonium hydroxide.

Stir vigorously for 1-2 hours. The amide product will precipitate.

Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Step 3: Synthesis of 2-Amino-5-chloroisonicotinonitrile

Rationale: This final step involves the dehydration of the primary amide. Strong dehydrating

agents are required. Phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are

commonly used and highly effective for this transformation.

Procedure:

Combine 2-amino-5-chloroisonicotinamide (1.0 eq) with a dehydrating agent like

phosphorus oxychloride (2-3 eq) or phosphorus pentoxide (1.5 eq).

Heat the mixture gently (e.g., 80-100 °C) for 2-6 hours, monitoring by TLC or LC-MS.

After completion, cool the reaction mixture and carefully quench by pouring it onto a

mixture of ice and a base (e.g., sodium carbonate solution) to neutralize the acidic

reagent.

Extract the aqueous layer with an organic solvent such as ethyl acetate or

dichloromethane (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.
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Purify the crude product by column chromatography (silica gel, using a hexane/ethyl

acetate gradient) or recrystallization to obtain pure 2-Amino-5-chloroisonicotinonitrile.

Applications in Medicinal Chemistry and Drug
Discovery
2-Amino-5-chloroisonicotinonitrile is not typically an active pharmaceutical ingredient (API)

itself but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its

functional groups.

The Amino Group (-NH₂): This group is a potent nucleophile and a key attachment point. It

readily participates in reactions to form amides, sulfonamides, ureas, and is a crucial

component in building fused heterocyclic systems like imidazo[4,5-b]pyridines or pyrido[2,3-

d]pyrimidines, which are common cores in kinase inhibitors.

The Chloro Group (-Cl): The chlorine atom serves two main purposes. First, it modifies the

electronic properties of the pyridine ring, which can be crucial for tuning the pKa and binding

affinity of the final molecule. Second, it is an excellent handle for transition-metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the

introduction of diverse aryl, heteroaryl, or alkyl groups at the C5 position.

The Nitrile Group (-C≡N): The nitrile is a versatile functional group. It is a bioisostere for

various functionalities and can act as a hydrogen bond acceptor. Synthetically, it can be

converted into other groups as previously mentioned (amines, amides, carboxylic acids,

tetrazoles), providing multiple pathways for late-stage diversification of a lead compound.

Amino Group Reactions Chloro Group Reactions Nitrile Group Reactions

2-Amino-5-chloroisonicotinonitrile

Amide/Sulfonamide
Formation

Suzuki Coupling
(Aryl/Heteroaryl attachment)

Tetrazole Formation
(Acid Bioisostere)

Fused Heterocycle
(e.g., Kinase Scaffolds)

Buchwald-Hartwig
(N/O-Arylation) Reduction to Aminomethyl

Click to download full resolution via product page
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Figure 4. Synthetic utility of 2-Amino-5-chloroisonicotinonitrile in drug discovery.

Analytical and Quality Control Methodologies
Ensuring the purity and identity of key intermediates is paramount in drug development. A self-

validating analytical protocol is essential for quality control.

High-Performance Liquid Chromatography (HPLC)
A robust reverse-phase HPLC method is the standard for assessing the purity of 2-Amino-5-
chloroisonicotinonitrile.

Table 2: Example HPLC Method for Purity Assessment
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Parameter Condition Rationale

Column C18, 250 x 4.6 mm, 5 µm

Standard reverse-phase

column provides good

retention and separation for

moderately polar aromatic

compounds.

Mobile Phase A 0.1% Formic Acid in Water

Acidified mobile phase

ensures the amino group is

protonated, leading to sharper

peaks and consistent

retention.

Mobile Phase B Acetonitrile
Common organic modifier with

good UV transparency.

Gradient 5% to 95% B over 20 min

A broad gradient ensures

elution of the main compound

as well as any potential non-

polar or polar impurities.

Flow Rate 1.0 mL/min

Standard analytical flow rate

balances resolution and run

time.

Detection UV at 254 nm and 280 nm

Aromatic pyridines typically

have strong absorbance at

these wavelengths, allowing

for sensitive detection.

Injection Volume 10 µL
Standard volume for analytical

HPLC.

Column Temp. 30 °C

Controlled temperature

ensures reproducible retention

times.

Conclusion and Future Outlook

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Amino-5-chloroisonicotinonitrile represents a strategically designed molecular building

block with significant potential for accelerating drug discovery programs. Its trifunctional nature

provides chemists with a versatile platform for generating chemical diversity through reliable

and well-understood synthetic transformations. While its own history is relatively recent, it is

built upon a deep foundation of pyridine chemistry. As the demand for novel kinase inhibitors

and other targeted therapeutics continues to grow, the utility of such pre-functionalized, high-

value intermediates is expected to increase, solidifying the role of 2-Amino-5-
chloroisonicotinonitrile in the modern medicinal chemist's toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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